N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide typically involves the reaction of 3,4-dimethylaniline with 2,6-dimethylpiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide
- N-(3,5-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-11-8-9-15(10-12(11)2)17-16(19)18-13(3)6-5-7-14(18)4/h8-10,13-14H,5-7H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFWJRCIGPKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC(=C(C=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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